2-Piperidinone, 1-ethenyl-3-methyl-
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Overview
Description
2-Piperidinone, 1-ethenyl-3-methyl- is a heterocyclic organic compound with a six-membered ring containing nitrogen It is a derivative of piperidinone, characterized by the presence of an ethenyl group at the first position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 1-ethenyl-3-methyl- can be achieved through various methods. One common approach involves the organophotocatalysed [1 + 2 + 3] strategy, which allows for the one-step synthesis of substituted 2-piperidinones from inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This method is advantageous due to its mild reaction conditions and high chemoselectivity.
Industrial Production Methods
Industrial production of 2-Piperidinone, 1-ethenyl-3-methyl- typically involves the hydrogenation of unsaturated δ-lactams or the oxidation of piperidines . These methods are well-established and allow for the large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 1-ethenyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The ethenyl and methyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Piperidinone, 1-ethenyl-3-methyl- include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from the reactions of 2-Piperidinone, 1-ethenyl-3-methyl- include N-oxides, reduced piperidine derivatives, and substituted piperidinones. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds.
Scientific Research Applications
2-Piperidinone, 1-ethenyl-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 1-ethenyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. The ethenyl and methyl groups play a crucial role in determining its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Piperidinone, 1-ethenyl-3-methyl- include:
- 2-Piperidinone, 1-methyl-
- 2-Piperidinone, 1-ethyl-
- 2-Piperidinone, 1-propyl-
Uniqueness
What sets 2-Piperidinone, 1-ethenyl-3-methyl- apart from its similar compounds is the presence of both an ethenyl and a methyl group. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
502507-59-7 |
---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-ethenyl-3-methylpiperidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-3-9-6-4-5-7(2)8(9)10/h3,7H,1,4-6H2,2H3 |
InChI Key |
SBEBZMZHYUEOPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1=O)C=C |
Related CAS |
502507-59-7 |
Origin of Product |
United States |
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